8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphthofurans This compound is characterized by the presence of a naphtho[2,3-c]furan core structure substituted with chlorine atoms at the 8 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones and phenylacetylenes under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antitumor, antiviral, and cytotoxic properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Dibenzo[b,d]furans: These compounds also contain a furan moiety and are known for their diverse biological activities.
Uniqueness
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological properties. The combination of the naphthofuran core with chlorine substituents enhances its potential as a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
32050-00-3 |
---|---|
Molekularformel |
C18H8Cl2O3 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
5-chloro-9-(2-chlorophenyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H8Cl2O3/c19-13-6-2-1-4-10(13)15-9-5-3-7-14(20)11(9)8-12-16(15)18(22)23-17(12)21/h1-8H |
InChI-Schlüssel |
FDBNIBHRHNGZFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=C(C3=CC4=C2C(=O)OC4=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.